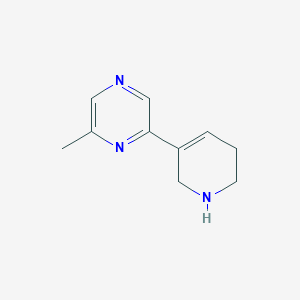
2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine is a heterocyclic compound that contains both pyrazine and tetrahydropyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrazine derivative with a tetrahydropyridine precursor can be catalyzed by a suitable catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with similar structural features.
Pyrrolopyrazine derivatives: These compounds share the pyrazine ring and exhibit similar biological activities.
Uniqueness
2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine is unique due to its specific combination of pyrazine and tetrahydropyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine |
InChI |
InChI=1S/C10H13N3/c1-8-5-12-7-10(13-8)9-3-2-4-11-6-9/h3,5,7,11H,2,4,6H2,1H3 |
InChI Key |
IFDGNATUPSCYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)C2=CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



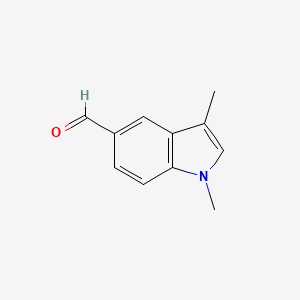
![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)

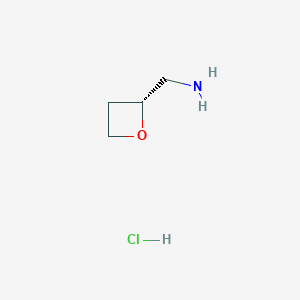

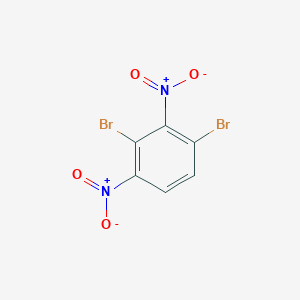
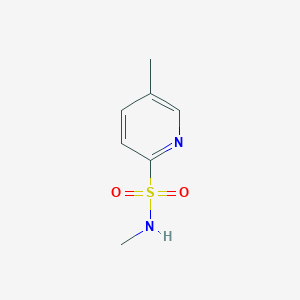
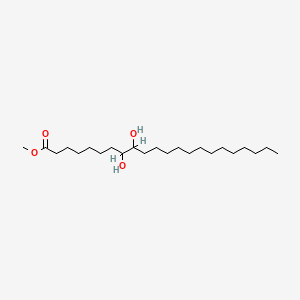
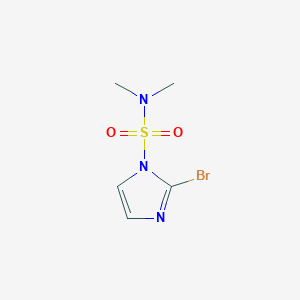

![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)


